Cas no 1804673-48-0 (Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate)

Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate
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- インチ: 1S/C11H8BrF6NO3/c1-21-8(20)2-5-6(3-12)9(22-11(16,17)18)19-4-7(5)10(13,14)15/h4H,2-3H2,1H3
- InChIKey: ZNGJEHWFFOXHHE-UHFFFAOYSA-N
- SMILES: BrCC1C(=NC=C(C(F)(F)F)C=1CC(=O)OC)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 389
- XLogP3: 3.6
- トポロジー分子極性表面積: 48.4
Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029079450-1g |
Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate |
1804673-48-0 | 97% | 1g |
1,534.70 USD | 2021-06-03 |
Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetateに関する追加情報
Research Briefing on Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate (CAS: 1804673-48-0)
Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate (CAS: 1804673-48-0) is a specialized pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its trifluoromethyl and trifluoromethoxy substituents, serves as a critical intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its potential in the development of therapeutics targeting various diseases, including cancer, infectious diseases, and neurological disorders. The unique electronic and steric properties imparted by its functional groups make it a valuable scaffold for drug discovery.
The primary objective of recent research involving this compound has been to explore its utility as a building block in medicinal chemistry. Researchers have focused on its reactivity, particularly the bromomethyl group, which allows for further functionalization through nucleophilic substitution reactions. This versatility enables the synthesis of a diverse array of derivatives with potential pharmacological activities. Additionally, the presence of trifluoromethyl and trifluoromethoxy groups enhances the metabolic stability and bioavailability of the resulting compounds, making them attractive candidates for drug development.
In a recent study published in the Journal of Medicinal Chemistry, researchers utilized Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate as a key intermediate in the synthesis of a series of kinase inhibitors. The study demonstrated that the compound's structural features facilitated the development of potent and selective inhibitors targeting specific kinases involved in cancer progression. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the binding affinity and selectivity of the inhibitors, resulting in promising preclinical results.
Another significant application of this compound has been in the field of agrochemical research. A study published in Pest Management Science reported the synthesis of novel pyridine-based herbicides using Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate as a starting material. The herbicides exhibited enhanced herbicidal activity and selectivity, attributed to the compound's ability to disrupt essential metabolic pathways in target weeds. This research underscores the compound's potential beyond pharmaceuticals, extending its utility to agricultural sciences.
The synthesis and characterization of Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate have also been the focus of recent methodological advancements. A paper in Organic Letters detailed an improved synthetic route that offers higher yields and greater scalability. The authors emphasized the importance of optimizing reaction conditions to minimize side reactions and improve the purity of the final product. These methodological improvements are crucial for facilitating the compound's broader application in both academic and industrial settings.
In conclusion, Methyl 3-(bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-4-acetate (CAS: 1804673-48-0) represents a versatile and valuable intermediate in chemical biology and pharmaceutical research. Its unique structural features and reactivity profile have enabled its use in the development of therapeutics and agrochemicals. Ongoing research continues to explore its potential, with recent studies highlighting its role in kinase inhibitor development and herbicide synthesis. As methodological advancements improve its accessibility, this compound is poised to play an increasingly important role in drug discovery and beyond.
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